molecular formula C15H17NO3S B123703 N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide CAS No. 149118-66-1

N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide

Katalognummer: B123703
CAS-Nummer: 149118-66-1
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: VOZSTWKINVCUQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a cyclohexyl group attached to the nitrogen atom. The presence of the dioxo group adds to its chemical reactivity and potential utility in different chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide typically involves the reaction of benzothiophene derivatives with cyclohexylamine under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism by which N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclohexyl-S,S-dioxobenzo(b)tiophene-2-carboxamide: shares similarities with other benzothiophene derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. The presence of the cyclohexyl group and the dioxo functionality enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

149118-66-1

Molekularformel

C15H17NO3S

Molekulargewicht

291.4 g/mol

IUPAC-Name

N-cyclohexyl-1,1-dioxo-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H17NO3S/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)20(14,18)19/h4-6,9-10,12H,1-3,7-8H2,(H,16,17)

InChI-Schlüssel

VOZSTWKINVCUQY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2(=O)=O

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2(=O)=O

Key on ui other cas no.

149118-66-1

Piktogramme

Corrosive; Irritant; Environmental Hazard

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.